molecular formula C19H16O2 B8616065 2-(Benzyloxy)biphenyl-3-ol CAS No. 913721-76-3

2-(Benzyloxy)biphenyl-3-ol

Cat. No. B8616065
CAS RN: 913721-76-3
M. Wt: 276.3 g/mol
InChI Key: ANYPTRNACPFJFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxy)biphenyl-3-ol is a useful research compound. Its molecular formula is C19H16O2 and its molecular weight is 276.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Benzyloxy)biphenyl-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzyloxy)biphenyl-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

913721-76-3

Product Name

2-(Benzyloxy)biphenyl-3-ol

Molecular Formula

C19H16O2

Molecular Weight

276.3 g/mol

IUPAC Name

3-phenyl-2-phenylmethoxyphenol

InChI

InChI=1S/C19H16O2/c20-18-13-7-12-17(16-10-5-2-6-11-16)19(18)21-14-15-8-3-1-4-9-15/h1-13,20H,14H2

InChI Key

ANYPTRNACPFJFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(benzyloxy)biphenyl-3-carbaldehyde (14.4 g, 50 mmol) in dichloromethane (250 mL) was stirred on an ice bath and m-chloroperbenzoic acid (70%, 13 g) was added in portions over 20 min. Stirring was continued overnight at room temperature. The reaction mixture was diluted with dichloromethane (to 600 mL) and washed with saturated sodium bicarbonate (2×300 mL) and water (300 mL). The organic layer was dried over sodium sulfate and filtered. The solvent was removed in a rotary evaporator. The residue was taken in methanol (250 mL), potassium hydroxide (5 g) was added and this mixture was stirred at room temperature for 2 hr. The solvent was removed in a rotary evaporator. The residue was taken in water (200 mL) and made acidic with 6N hydrochloric acid. The aqueous phase was extracted with ethyl acetate (450 mL). The organic extract was washed with water (100 mL), dried over sodium sulfate and the solvent was removed in a rotary evaporator. The crude product was purified by chromatography on silica (360 g) with 10% ethyl acetate in heptane (4 L) to afford 30 (12 g, 87%).
Name
2-(benzyloxy)biphenyl-3-carbaldehyde
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three
Name
Yield
87%

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